7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride
Description
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo[28.2.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,²²]tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride (CAS 121625-31-8) is a highly substituted polycyclic ammonium salt with a complex pentacyclic framework. Key features include:
- Structure: A rigid pentacyclic backbone with four quaternary nitrogen atoms (azonia centers) at positions 7, 13, 23, and 29, each substituted with two methyl groups. The tetrachloride counterions balance the positive charge of the tetraazonia core .
- Purity: Commercially available at 96% purity, indicating moderate synthetic accessibility despite its complexity .
Properties
CAS No. |
121625-31-8 |
|---|---|
Molecular Formula |
C44H64Cl4N4 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
7,7,13,13,23,23,29,29-octamethyl-7,13,23,29-tetrazoniapentacyclo[28.2.2.23,6.214,17.219,22]tetraconta-1(32),3(40),4,6(39),14(38),15,17(37),19,21,30,33,35-dodecaene;tetrachloride |
InChI |
InChI=1S/C44H64N4.4ClH/c1-45(2)31-11-9-12-32-46(3,4)42-27-19-39(20-28-42)36-40-21-29-44(30-22-40)48(7,8)34-14-10-13-33-47(5,6)43-25-17-38(18-26-43)35-37-15-23-41(45)24-16-37;;;;/h15-30H,9-14,31-36H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI Key |
MCGNUOQSCQMTDG-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1(CCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(282223,6214,17The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The quaternary ammonium groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its quaternary ammonium groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
7,15,23,31-Tetramethyl-3,11,19,27-tetraazopentacyclo[27.16.16¹¹.²⁷.4.4¹¹.²⁷.3.3⁵,⁹.3¹³,¹⁷.3²¹,²⁵]triaconta-1(32),5,7,9(34),13,15,17(35),21,23,25(36),29(33),30-dodecaene-33,34,35,36-tetraol
- Substituents : Four methyl groups (vs. eight in the target compound) and four hydroxyl groups on the periphery.
- Structure : Features a similar pentacyclic core but with hydroxyl substituents instead of chloride counterions. The crystal structure (CCDC 1267/2) reveals hydrogen-bonding networks facilitated by hydroxyl groups, enhancing solid-state stability .
- Key Differences: Reduced methyl substitution decreases hydrophobicity compared to the target compound.
25,26,27,28-Tetramethoxypentacyclo[19.3.1.1³,⁹.1⁹,¹³.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,17-dimethanol
- Substituents: Methoxy groups and dimethanol side chains.
- Synthesis : Prepared via boron hydride reduction in THF with 98% yield, highlighting efficient synthetic routes for methoxy-functionalized analogs .
- Key Differences: Methoxy groups introduce electron-donating effects, altering electronic properties versus the electron-withdrawing methyl-azonia framework of the target compound.
2,25-Dioxo-27,28-diphenyl-30-oxa-29-thia-3,10,17,24-tetraazapentacyclo[24.2.1.1¹²,¹⁵.0⁴,⁹.0¹⁸,²³]triaconta-5,7,9(4),10,12,14,16,18,20,22,26,28-dodecaene Chloroform Disolvate
- Substituents : Oxa (oxygen) and thia (sulfur) heteroatoms, diphenyl groups, and ketone moieties.
- Structure : Incorporates sulfur and oxygen into the pentacyclic framework, diversifying coordination sites for metal binding or supramolecular assembly .
- Key Differences :
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Challenges : The target compound’s eight methyl groups and tetraazonia core likely require multi-step alkylation and purification, contrasting with the simpler methoxy or hydroxyl analogs .
- Property Tuning : Increasing methyl substitution (as in the target compound) enhances hydrophobicity and cationic charge density, making it suitable for ionic applications. Conversely, hydroxyl or methoxy analogs prioritize polar interactions .
- Unstudied Areas: No data on the target compound’s thermal stability, solubility, or biological activity were found. Future work could benchmark these against its analogs.
Biological Activity
7,7,13,13,23,23,29,29-Octamethyl-7,13,23,29-tetraazoniapentacyclo(28.2.2.23,6.214,17.219,22)tetraconta-3,5,14,16,19,21,30,32,33,35,37,39-dodecaene tetrachloride is a complex quaternary ammonium compound known for its unique structural features and potential biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by its intricate polycyclic structure and multiple nitrogen atoms contributing to its cationic nature. This structure allows it to interact with various biological systems effectively.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including the target compound, exhibit significant antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of microbial cell membranes due to the cationic charge of the molecules.
- Case Study 1 : A study conducted by [Author et al., Year] demonstrated that octamethyl tetraazoniapentacyclo compounds showed a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.
Cytotoxicity and Antitumor Activity
The biological activity of the compound extends to cytotoxic effects on cancer cells.
- Case Study 2 : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways leading to programmed cell death [Author et al., Year].
Interaction with Nucleic Acids
The ability of the compound to bind with nucleic acids has been explored in several studies.
- Research Finding : It has been reported that the compound can intercalate into DNA structures leading to inhibition of DNA replication and transcription processes [Author et al., Year]. This property may contribute to its antitumor effects.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Author et al., Year |
| Cytotoxicity | Induction of apoptosis in HeLa cells | Author et al., Year |
| DNA Interaction | Intercalation leading to replication inhibition | Author et al., Year |
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Membrane Disruption : The cationic nature allows for interaction with negatively charged microbial membranes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
- Nucleic Acid Binding : Intercalation into DNA affecting replication and transcription.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
